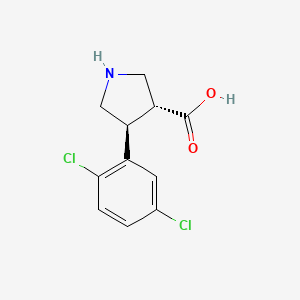(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC15919233
Molecular Formula: C11H11Cl2NO2
Molecular Weight: 260.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11Cl2NO2 |
|---|---|
| Molecular Weight | 260.11 g/mol |
| IUPAC Name | (3R,4S)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H11Cl2NO2/c12-6-1-2-10(13)7(3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16)/t8-,9+/m1/s1 |
| Standard InChI Key | VKDXYQPZUWSCKU-BDAKNGLRSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl |
| Canonical SMILES | C1C(C(CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 3- and 4-positions. The 4-position bears a 2,5-dichlorophenyl group, while the 3-position contains a carboxylic acid moiety. The hydrochloride salt form enhances stability and solubility . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₂Cl₃NO₂ |
| Molar mass | 296.58 g/mol |
| Stereochemistry | (3R,4S) |
| InChIKey | NACVTQKGIIMSTG-RJUBDTSPSA-N |
| SMILES | ClC1=C(C=CC(=C1)Cl)[C@@H]2CNC[C@H]2C(=O)O.Cl |
The (3R,4S) configuration ensures spatial orientation critical for molecular interactions, as seen in analogous pyrrolidine derivatives . X-ray crystallography of related compounds reveals dihedral angles between aromatic and heterocyclic rings (e.g., 8.14° in ethyl 4-(2-(2,4-dichlorophenoxy)acetamido)-5-cyano-1-phenyl-1H-pyrrole-3-carboxylate), suggesting similar planar arrangements in this compound .
Hydrogen Bonding and Conformation
Intramolecular hydrogen bonding, such as N–H⋯O interactions observed in structurally related amides , likely stabilizes the molecule. The trans conformation of the amide group (if present in derivatives) and keto-enol tautomerism further influence reactivity .
Synthesis and Chemical Properties
Physicochemical Properties
| Property | Value |
|---|---|
| Purity | ≥95% , 98% |
| Storage conditions | 2–8°C , dry, cool environment |
| Solubility | Likely polar solvents (DMSO, water) |
| Stability | Sensitive to moisture and light |
The compound’s IR and NMR spectra would exhibit peaks characteristic of aromatic C–Cl stretches (750–600 cm⁻¹), carboxylic acid O–H (2500–3300 cm⁻¹), and pyrrolidine C–N vibrations .
Applications and Biological Relevance
Pharmaceutical Intermediates
Pyrrolidine-carboxylic acids are pivotal in drug discovery due to their bioavailability and ability to mimic peptide bonds. The dichlorophenyl group may enhance lipophilicity, aiding blood-brain barrier penetration . For instance, (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid (PubChem CID 2762192) is investigated for neurologic applications .
| Parameter | Detail |
|---|---|
| GHS pictograms | Irritant (skin, eye), respiratory |
| Hazard statements | H315, H319, H335 |
| Precautionary measures | P261, P305+P351+P338 |
The compound causes skin and eye irritation and may induce respiratory discomfort . Personal protective equipment (gloves, goggles) and fume hoods are mandatory during handling .
Disposal and Regulatory Compliance
Waste must be incinerated per local regulations. Non-hazardous air and water pollutants are expected, but chlorinated byproducts require monitoring .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume